

An In-Depth Technical Guide to Hexanedioic Acid (CAS 124-04-9)

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Compound of Interest

Compound Name: hexanedioic acid

Cat. No.: B1261101

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This document provides a comprehensive technical overview of **hexanedioic acid**, commonly known as adipic acid. As a cornerstone of the modern polymer industry and a versatile chemical intermediate, a thorough understanding of its properties, synthesis, and applications is critical for researchers, chemists, and drug development professionals. This guide moves beyond simple data recitation to explain the underlying principles that govern its behavior and utility, reflecting field-proven insights and established best practices.

Core Chemical Identity and Significance

Hexanedioic acid, identified by the CAS number 124-04-9, is a linear aliphatic dicarboxylic acid.^[1] Structurally, it is a six-carbon chain terminated at both ends by a carboxylic acid group (-COOH). This simple, symmetrical structure is fundamental to its primary role as a difunctional monomer in step-growth polymerization.

From an industrial perspective, **hexanedioic acid** is the most important dicarboxylic acid produced globally, with an annual output of approximately 2.5 billion kilograms.^{[2][3][4]} While it occurs rarely in nature, it has been identified in sources like beet juice.^{[3][5]} However, commercial demand is met exclusively through industrial synthesis. Its overwhelming importance stems from its role as a precursor to nylon, but it also has significant applications in polyurethanes, plasticizers, and as a food additive.^{[4][6][7]}

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of **hexanedioic acid** dictate its behavior in chemical reactions, its solubility, and its handling requirements. These characteristics are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C ₆ H ₁₀ O ₄	[8]
Molecular Weight	146.14 g/mol	[8]
Appearance	White crystalline powder/solid	[1][2][3]
Melting Point	152.1 °C	[1][5]
Boiling Point	337.5 °C (at 101.3 kPa)	[1][9]
Water Solubility	Slightly soluble (1.5 g/100 mL at 20°C)	[2][4]
Solvent Solubility	Soluble in alcohol and acetone	[2][4][9]
pKa ₁	4.41	[2]
pKa ₂	5.41	[2]

The two pKa values are a direct consequence of the two carboxylic acid groups. The first deprotonation occurs more readily than the second due to the electrostatic repulsion from the newly formed carboxylate anion, which makes the removal of the second proton more difficult. This behavior is crucial for its function as a buffering agent in food applications.[10] Its limited water solubility but good solubility in polar organic solvents like methanol and ethanol is a key consideration for its use as a reactant in polymerization processes.[9][11]

Synthesis and Manufacturing: From Bulk Chemical to Purified Product

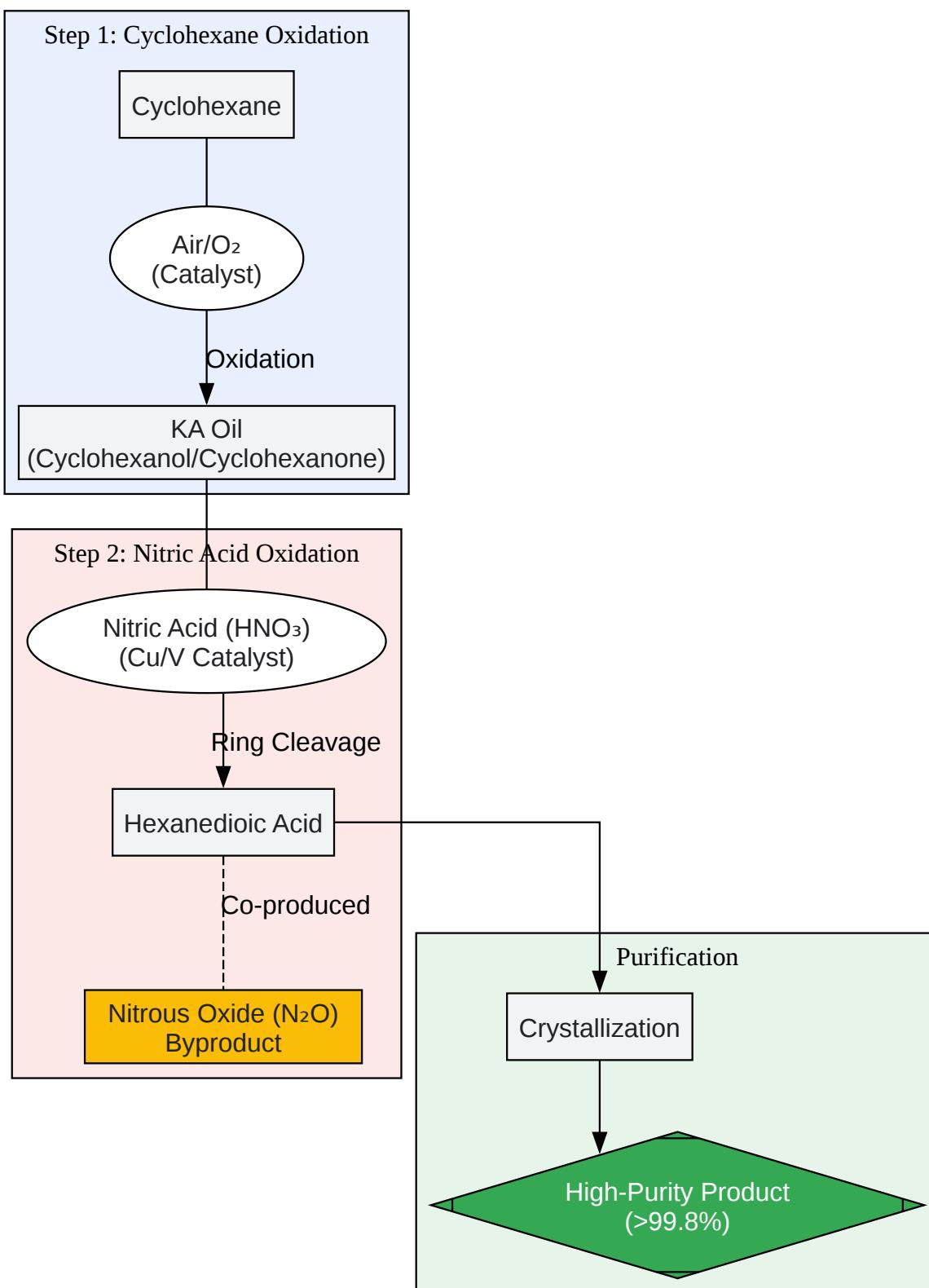
The global supply of **hexanedioic acid** is dominated by a mature, cost-effective, yet environmentally scrutinized process. Emerging "green" methodologies aim to mitigate the ecological impact of its production.

Conventional Industrial Synthesis: The KA Oil Pathway

The predominant commercial route begins with cyclohexane, which is oxidized to produce a mixture of cyclohexanol and cyclohexanone.^[12] This mixture is known as "KA oil" (ketone-alcohol oil).^[5] The KA oil is then subjected to a second, more aggressive oxidation step using concentrated nitric acid, which cleaves the ring to form **hexanedioic acid**.^{[3][12]}

This process, while efficient, generates significant quantities of nitrous oxide (N₂O), a potent greenhouse gas, as a byproduct.^{[5][13][14]} For every mole of adipic acid produced, approximately one mole of N₂O is released, contributing to ozone depletion and global warming.^{[4][13]}

Below is a diagram illustrating the conventional workflow.

[Click to download full resolution via product page](#)*Conventional synthesis of **hexanedioic acid** via KA oil.*

Green and Alternative Synthesis Routes

To address the environmental concerns of the nitric acid process, significant research has focused on alternative oxidants and feedstocks.

- **Hydrogen Peroxide (H₂O₂):** One of the most promising green alternatives involves the direct oxidation of cyclohexene using hydrogen peroxide.[13][15] This pathway is attractive because the only byproduct is water.[2] The reaction is typically catalyzed by sodium tungstate and a phase-transfer catalyst to facilitate the interaction between the aqueous H₂O₂ and the organic cyclohexene.[13] Yields of 70-79% have been reported for this process.[13]
- **Biocatalysis:** Another sustainable approach involves the use of engineered microorganisms, such as bacteria or fungi, to convert renewable feedstocks like glucose into adipic acid.[14][16] This method avoids harsh chemical oxidants and petroleum-based starting materials entirely. The pathway typically proceeds through intermediates like muconic acid, which is then hydrogenated to adipic acid.[17]

Key Applications and Mechanisms of Action

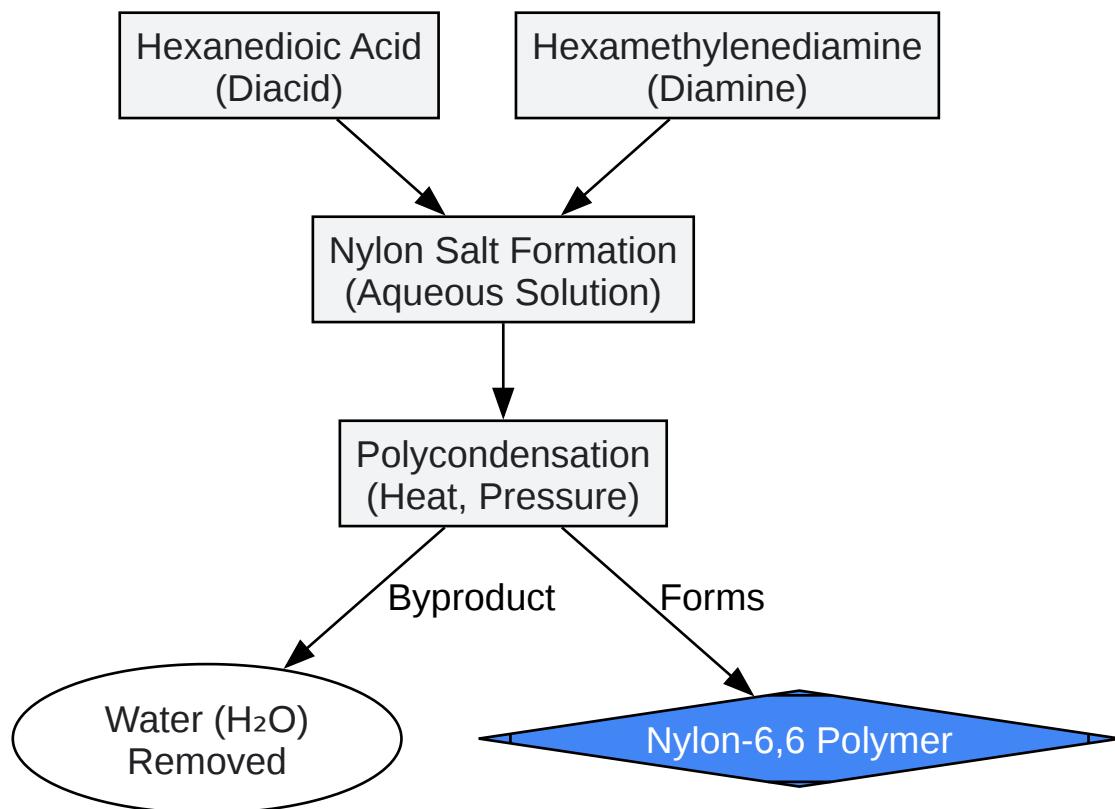
The difunctional nature of **hexanedioic acid** is the key to its utility in polymer science.

Polymer Synthesis: The Cornerstone of Nylon-6,6

The primary application, consuming over 60% of global production, is the manufacture of nylon-6,6.[4] This is achieved through a polycondensation reaction with another six-carbon monomer, hexamethylenediamine (HMDA).[18][19]

The reaction begins with the formation of a salt, hexamethylene diammonium adipate, which is then heated under pressure to drive off water and form amide linkages, creating the long polymer chains of nylon-6,6.[20][21] The stoichiometry of the two monomers is critical for achieving a high molecular weight polymer, a principle fundamental to step-growth polymerization.

The logical flow of this polymerization is depicted below.



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Polycondensation reaction for Nylon-6,6 synthesis.

The resulting nylon-6,6 is a high-performance thermoplastic valued for its excellent mechanical strength, thermal stability, and chemical resistance, finding use in everything from automotive parts and textiles to electrical connectors.[18][19]

Polyurethane Production

Hexanedioic acid is a key monomer for producing polyester polyols, which are intermediates in the synthesis of polyurethanes. It is reacted with diols (like 1,4-butanediol) to form low molecular weight polyesters with terminal hydroxyl groups. These polyols are then reacted with diisocyanates to create the final polyurethane polymer. The inclusion of adipic acid imparts flexibility and durability to the final product, making it suitable for foams, elastomers, and coatings.[6][9][19]

Food Additive (E355)

In the food industry, **hexanedioic acid** is used as a food additive under the number E355.[3][4] Its primary functions are as an acidulant to provide a tart flavor, a pH control agent, and a gelling aid in products like gelatin desserts, jams, and powdered drink mixes.[10] Its low hygroscopicity compared to other acidulants like tartaric acid makes it a preferred choice in baking powders.[3][4] It is generally recognized as safe (GRAS) by regulatory bodies like the FDA when used in specified quantities.[10]

Analytical Methodologies for Quality Control and Research

Accurate quantification of **hexanedioic acid** is essential for process control, quality assurance, and research applications. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for quantifying **hexanedioic acid**, particularly in aqueous samples and food products. The carboxyl groups provide a chromophore suitable for detection at low UV wavelengths.

Objective: To determine the concentration of **hexanedioic acid** in a sample.

Methodology:

- Standard Preparation: Prepare a stock solution of high-purity **hexanedioic acid** (e.g., 1000 µg/mL) in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.
- Sample Preparation:
 - For solid samples: Accurately weigh the sample and dissolve it in the mobile phase. Use sonication if necessary to ensure complete dissolution.
 - Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size). Polar-endcapped C18 columns are often recommended for organic acids.
- Mobile Phase: Isocratic elution with an acidic aqueous buffer. A common mobile phase is 3% acetonitrile in 0.01 M phosphoric acid, adjusted to a low pH (e.g., 2.5-3.0) to ensure the acid is in its protonated form for better retention.[3]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Column Temperature: 35 °C.[3]
- Detector: UV-Vis detector set to 210 nm.[3]

- Analysis and Quantification:
 - Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
 - Inject the prepared sample.
 - Quantify the **hexanedioic acid** in the sample by comparing its peak area to the calibration curve.

System Validation: The method's validity is confirmed by assessing linearity ($R^2 > 0.999$), accuracy (spike recovery within 98-102%), and precision (RSD < 2%) according to ICH guidelines. Specificity is confirmed by ensuring no interfering peaks are present at the retention time of adipic acid in a blank matrix injection.

Protocol: Quantification by Gas Chromatography (GC)

Due to its low volatility, direct analysis of **hexanedioic acid** by GC is challenging. Therefore, a derivatization step is mandatory to convert the polar carboxylic acid groups into more volatile esters or silyl ethers.

Objective: To determine the concentration of **hexanedioic acid** via GC-FID or GC-MS.

Methodology:

- Sample Preparation and Derivatization (Esterification Example):
 - Transfer a known amount of the sample to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
 - Add 200 μ L of anhydrous methanol and 100 μ L of 14% Boron Trifluoride-Methanol (BF_3 -Methanol) solution.
 - Tightly cap the vial, vortex for 30 seconds, and heat at 80°C for 30 minutes to form the dimethyl adipate ester.
- Extraction:
 - Cool the vial to room temperature.
 - Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
 - Vortex vigorously for 1 minute to extract the dimethyl adipate into the hexane layer.
 - Carefully transfer the upper hexane layer to a clean GC vial for analysis.
- Chromatographic Conditions (GC-FID):
 - Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., FAMEWAX), is suitable.[1][20]
 - Injector Temperature: 250 °C.[19]
 - Oven Program: Start at 140°C, ramp to 240°C at 10°C/min.[20]
 - Detector: Flame Ionization Detector (FID) at 250-280°C.[19]
 - Carrier Gas: Helium or Hydrogen.[19]
- Analysis and Quantification:
 - Prepare and derivatize a set of calibration standards in the same manner as the samples.

- Inject the derivatized standards to generate a calibration curve.
- Inject the derivatized sample and quantify using the calibration curve. For GC-MS, identification can be confirmed by the characteristic mass spectrum of the derivative.

Causality: Derivatization is the critical step. Without it, the polar adipic acid would exhibit poor peak shape and strong adsorption on the column, making reliable quantification impossible. The choice between silylation (e.g., with BSTFA) and esterification depends on the sample matrix and potential interferences.^[2]

Safety, Toxicology, and Handling

Hexanedioic acid is generally considered to have low acute toxicity, but it presents specific hazards that require careful management in a laboratory or industrial setting.

Toxicological Profile

The primary hazard associated with **hexanedioic acid** is serious eye irritation or damage. Contact with skin may cause mild irritation. Dust inhalation can lead to respiratory tract irritation.

Endpoint	Value / Observation	Species	Source(s)
LD ₅₀ (Oral)	5,560 mg/kg	Rat	
LD ₅₀ (Dermal)	>7,940 mg/kg	Rabbit	
Eye Irritation	Causes serious eye damage (Category 1)	Rabbit	
Skin Irritation	Mild skin irritant	Rabbit	
Carcinogenicity	Not classified as a carcinogen	N/A	[8]
Mutagenicity	Non-mutagenic	N/A	

Handling and Personal Protective Equipment (PPE)

Adherence to proper safety protocols is paramount when working with **hexanedioic acid**.

- Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation should be used where dust is generated.
- Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. Eyewash stations should be readily accessible.
- Skin Protection: Wear impermeable protective gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact.
- Respiratory Protection: If dust levels are high or ventilation is inadequate, a NIOSH-certified particulate respirator should be worn.
- Fire Hazards: **Hexanedioic acid** is a combustible solid. Dust may form explosive mixtures with air. Avoid generating dust and keep away from ignition sources.

First Aid:

- In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[8\]](#)
- In Case of Skin Contact: Wash off with soap and plenty of water.
- In Case of Inhalation: Move the person into fresh air.

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